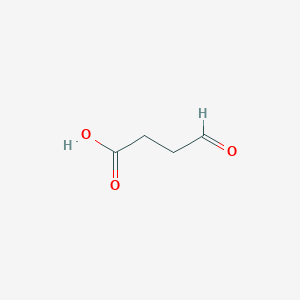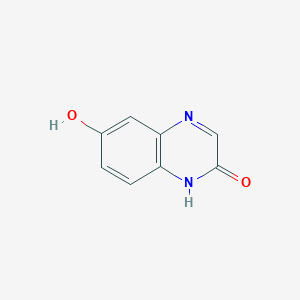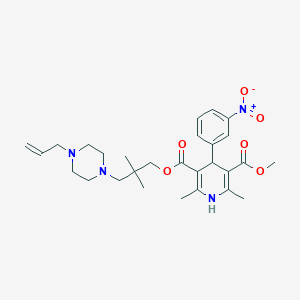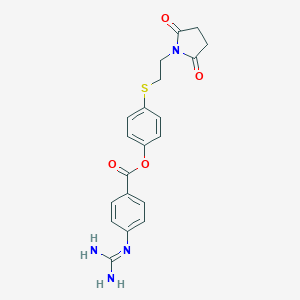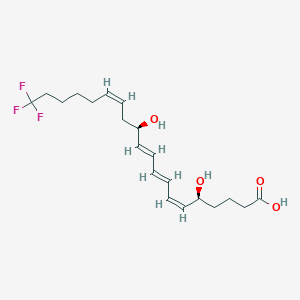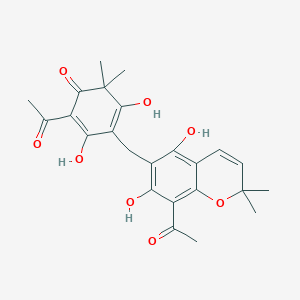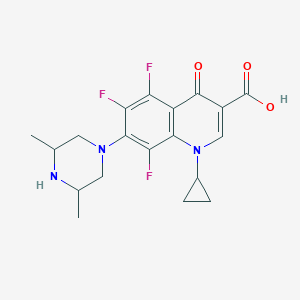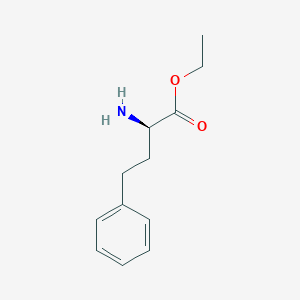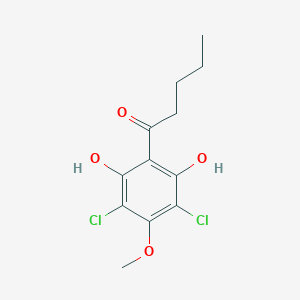
1-(3,5-Dichloro-2,6-dihydroxy-4-methoxyphenyl)pentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dichloro-2,6-dihydroxy-4-methoxyphenyl)pentan-1-one, also known as DDC, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. DDC belongs to the class of chalcones and is known for its antioxidant and anti-inflammatory properties.
Wissenschaftliche Forschungsanwendungen
Role in Cellular Differentiation
1-(3,5-Dichloro-2,6-dihydroxy-4-methoxyphenyl)pentan-1-one, identified as DIF-1, has been researched for its role in cellular differentiation. It is known to induce stalk-cell differentiation in the cellular slime mould Dictyostelium discoideum. DIF-1, along with related compounds DIF-2 and DIF-3, represents a new class of effector molecules in cellular differentiation (Morris et al., 1988).
Potential Anti-Leukemic Properties
DIF-1 and its analogues have been studied for their potential anti-tumor activity, particularly in human leukemia K562 cells. Among these analogues, DIF-3 has been identified as the most potent anti-leukemic agent. This suggests new routes for the development of effective anti-tumor agents (Kubohara, 1999).
Synthetic Applications
1-(3,5-Dichloro-2,6-dihydroxy-4-methoxyphenyl)pentan-1-one has also been a focus in synthetic chemistry. Its analogues have been synthesized and analyzed for various chemical properties. This includes research into their structural effects, synthesis methods, and potential applications in creating other chemical compounds (Masento et al., 1988).
Chemical Reactivity Studies
The reactivity and transformation of related compounds have been explored, providing insights into the chemistry of 1,5-diketones and their potential for creating novel substances. This includes studies on halogenation and cyclization reactions (Pchelintseva et al., 2007).
Exploration in Organic Synthesis
There has been significant interest in utilizing derivatives of 1-(3,5-Dichloro-2,6-dihydroxy-4-methoxyphenyl)pentan-1-one in organic synthesis. Research into unexpected intramolecular cyclization processes and the synthesis of substituted compounds illustrates the compound’s utility in developing new synthetic pathways (Gupta et al., 2007).
Biological Activity Analysis
Some studies have focused on the biological activities of these compounds, including potential fungicidal properties. This demonstrates the compound’s relevance not only in chemistry but also in biological and pharmaceutical applications (Wu, 2013).
Eigenschaften
CAS-Nummer |
113411-16-8 |
|---|---|
Produktname |
1-(3,5-Dichloro-2,6-dihydroxy-4-methoxyphenyl)pentan-1-one |
Molekularformel |
C12H14Cl2O4 |
Molekulargewicht |
293.14 g/mol |
IUPAC-Name |
1-(3,5-dichloro-2,6-dihydroxy-4-methoxyphenyl)pentan-1-one |
InChI |
InChI=1S/C12H14Cl2O4/c1-3-4-5-6(15)7-10(16)8(13)12(18-2)9(14)11(7)17/h16-17H,3-5H2,1-2H3 |
InChI-Schlüssel |
VZEUMRXJWIAEOK-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)C1=C(C(=C(C(=C1O)Cl)OC)Cl)O |
Kanonische SMILES |
CCCCC(=O)C1=C(C(=C(C(=C1O)Cl)OC)Cl)O |
Synonyme |
1-(3,5-dichloro-2,6-dihydroxy-4-methoxyphenyl-)-1-pentanone DIF-2 (Dictyostelium) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



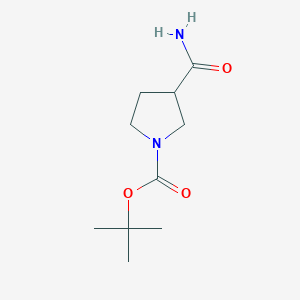
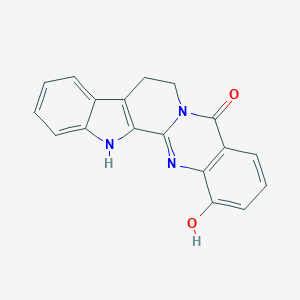
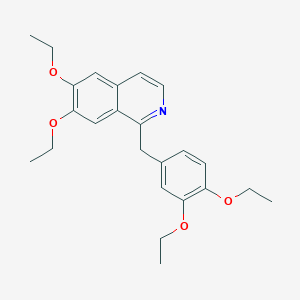
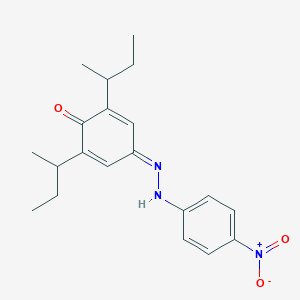
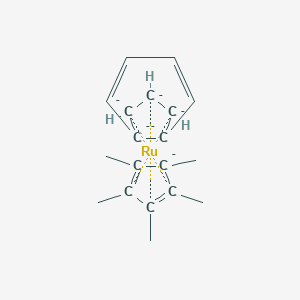
![Des-[4,5-O-(1-methylethylidene)] Topiramate](/img/structure/B44763.png)
